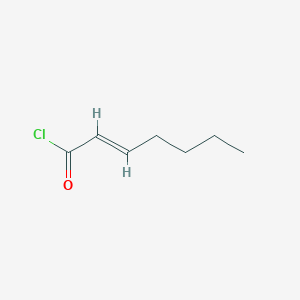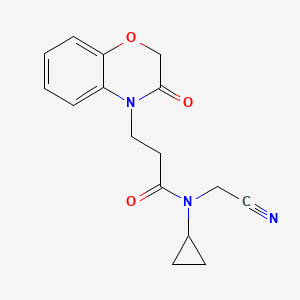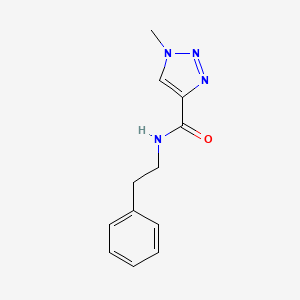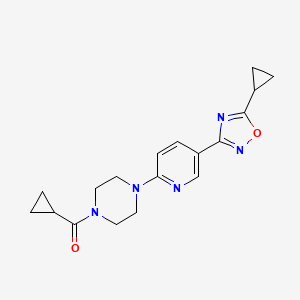![molecular formula C20H18Cl2N2O3S2 B2359837 3,6-DICHLORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE CAS No. 325721-36-6](/img/structure/B2359837.png)
3,6-DICHLORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-DICHLORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzo[b]thiophene core, chlorinated aromatic rings, and a piperidinylsulfonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-DICHLORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups into the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3,6-DICHLORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 3,6-DICHLORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(piperidin-1-ylsulfonyl)phenyl)benzo[b]thiophene-2-carboxamide: Lacks the chlorination on the aromatic rings.
3,6-dichloro-N-(4-(morpholin-1-ylsulfonyl)phenyl)benzo[b]thiophene-2-carboxamide: Contains a morpholine group instead of a piperidine group.
Uniqueness
The presence of both chlorinated aromatic rings and the piperidinylsulfonyl group in 3,6-DICHLORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE makes it unique compared to similar compounds. These structural features may contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
3,6-dichloro-N-(4-piperidin-1-ylsulfonylphenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3S2/c21-13-4-9-16-17(12-13)28-19(18(16)22)20(25)23-14-5-7-15(8-6-14)29(26,27)24-10-2-1-3-11-24/h4-9,12H,1-3,10-11H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNPAYUDGMFVLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2359760.png)
![N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide](/img/structure/B2359764.png)
![2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2359766.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2359769.png)


![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2359772.png)


![2-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2359777.png)
